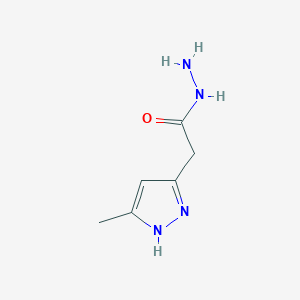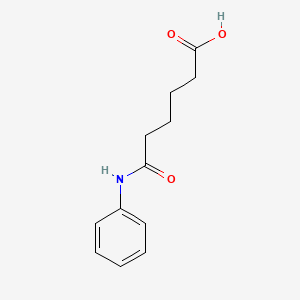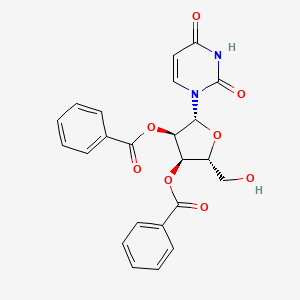
Uridine 2',3'-dibenzoate
Overview
Description
Uridine 2’,3’-dibenzoate is a chemical compound with the molecular formula C23H20N2O8 . It is a derivative of uridine, a pyrimidine nucleoside that plays a critical role in maintaining cellular function and energy metabolism .
Synthesis Analysis
Uridine, a necessary pyrimidine nucleotide for RNA synthesis, can be synthesized de novo in mammals . The biosynthesis of uridine is regulated by the liver and adipose tissues, and the excretion of uridine is mainly achieved via the kidneys or by pyrimidine catabolism in tissues .Molecular Structure Analysis
The molecular structure of Uridine 2’,3’-dibenzoate is complex, with a molecular weight of 452.4 g/mol . The IUPAC name for this compound is [(2R,3R,4R,5R)-4-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate .Chemical Reactions Analysis
Uridine metabolism depends on three stages: de novo synthesis, salvage synthesis pathway and catabolism, and homeostasis, which is tightly relating to glucose homeostasis and lipid and amino acid metabolism . Uridine phosphorylase (UPase) is one of the enzymes that regulate the concentration of uridine .Physical And Chemical Properties Analysis
The physical and chemical properties of Uridine 2’,3’-dibenzoate include a molecular weight of 452.4 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 8 .Scientific Research Applications
Synthesis and Characterization
Innovative Synthesis Methods : A study by Bukhari et al. (2022) describes an efficient method for the synthesis of dihydrouracils, which are crucial intermediates in the catabolism of uracil and its nucleoside, uridine. This research highlights the continuous effort in developing novel synthesis pathways for uridine derivatives, which could extend to compounds like Uridine 2',3'-dibenzoate (Bukhari et al., 2022).
Characterization Techniques : The characterization of new non-linear optical crystal derivatives from uridine showcases the significance of comprehensive analytical techniques (UV-Vis, FT-IR, NMR, XRD) in understanding the structural and electronic properties of uridine-based compounds. Such methodologies are essential for the detailed characterization of this compound analogs (Sathya et al., 2017).
Potential Applications
Biological and Medicinal Research : The transformation of uridine derivatives into bioactive molecules, such as through glucuronidation, signifies their potential in medicinal chemistry and drug development. Olson et al. (2011) explored the glucuronidation of dibenzo[a,l]pyrene metabolites, underscoring the detoxification pathways of carcinogenic compounds through uridine-related metabolism (Olson et al., 2011).
Chemical Properties and Applications : Research into the catalytic activity, selectivity, and stereochemistry control in reactions involving carbon dioxide and epoxides illustrates the diverse chemical applications of uridine derivatives in sustainable chemistry and polymer synthesis. Such studies indicate the potential utility of this compound in catalysis and material science (Lu et al., 2012).
Mechanism of Action
Target of Action
Uridine 2’,3’-dibenzoate, also known as 2’,3’-Di-O-Benzoyluridine, is a derivative of uridine, a naturally occurring nucleoside. Uridine interacts with several targets in the body, including U6 snRNA-associated Sm-like protein LSm6 and nucleoside-specific channel-forming protein tsx . These targets play crucial roles in various biological processes, including nucleic acid synthesis and glycogen synthesis .
Mode of Action
The compound’s interaction with its targets results in various changes in cellular processes. For instance, uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .
Biochemical Pathways
Uridine 2’,3’-dibenzoate affects several biochemical pathways. It plays a pivotal role in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation, a posttranslational modification on the hydroxyl groups of serine/threonine residues . Additionally, uridine is involved in the pyrimidine metabolism pathway .
Pharmacokinetics
The pharmacokinetics of uridine, the parent compound of Uridine 2’,3’-dibenzoate, has been studied in cancer patients . The nucleoside disappeared from the plasma in a triphasic manner, with initial half-lives of 0.57±0.28 and 1.79±0.62 min and a terminal half-life of 17.5±7.3 min . The volume of distribution was 481±70 ml/kg, and the plasma uridine clearance was calculated to be 1.70±0.42 l/min . These properties may impact the bioavailability of Uridine 2’,3’-dibenzoate.
Result of Action
The action of Uridine 2’,3’-dibenzoate results in various molecular and cellular effects. For instance, uridine promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects .
Action Environment
The action, efficacy, and stability of Uridine 2’,3’-dibenzoate can be influenced by various environmental factors. For example, the maintenance of blood-mobilized uridine is orchestrated at the organism level. Synthesis is mediated by adipocytes, the liver, and potentially erythrocytes, while the liver canonically orchestrates breakdown . Tight control is crucial, as uridine nucleotides have signaling roles and uridine itself is connected to the physiological hunger response and body temperature changes .
Biochemical Analysis
Biochemical Properties
Uridine 2’,3’-dibenzoate participates in biochemical reactions similar to uridine. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway . This process can regulate protein modification and affect its function .
Cellular Effects
Uridine 2’,3’-dibenzoate influences cell function in several ways. It has been shown to maintain metabolic homeostasis during growth and cellular stress . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to increase the production of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), proteins that support neuronal growth, survival, and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of Uridine 2’,3’-dibenzoate involves its interactions with biomolecules and its effects on gene expression. It is critical to glycogen synthesis through the formation of UDPG . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation . This posttranslational modification on the hydroxyl groups of serine/threonine residues is catalyzed by O-GlcNAc transferase (OGT) .
Temporal Effects in Laboratory Settings
Studies on uridine have shown that it can rejuvenate aged stem cells, stimulate regeneration of various tissues, and even have anti-aging effects .
Dosage Effects in Animal Models
Research on uridine has shown that it enhances memory consolidation and retrieval in rodent models .
Metabolic Pathways
Uridine 2’,3’-dibenzoate is involved in several metabolic pathways. It plays a role in the formation of UDPG, which is crucial for glycogen synthesis . It also promotes the production of UDP-GlcNAc in the HBP .
Transport and Distribution
It is known that plasma uridine enters cells through nucleoside transporters .
Subcellular Localization
Uridine, the base molecule, is known to be a component of RNA and thus is likely to be found in the nucleus and cytoplasm where RNA synthesis and processing occur .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-4-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O8/c26-13-16-18(32-21(28)14-7-3-1-4-8-14)19(33-22(29)15-9-5-2-6-10-15)20(31-16)25-12-11-17(27)24-23(25)30/h1-12,16,18-20,26H,13H2,(H,24,27,30)/t16-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFFWKZFQMIXKC-VBSBHUPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C2OC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2OC(=O)C3=CC=CC=C3)N4C=CC(=O)NC4=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964662 | |
| Record name | 1-(2,3-Di-O-benzoylpentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50408-20-3 | |
| Record name | Uridine, 2′,3′-dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50408-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine 2',3'-dibenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050408203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Di-O-benzoylpentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uridine 2',3'-dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








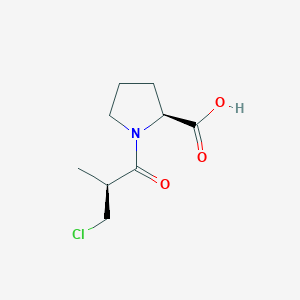
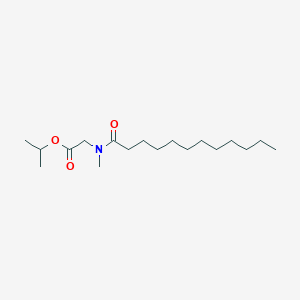
![8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B1623835.png)



